molecular formula C11H7BrN2O3 B13666991 2-(2-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(2-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13666991
M. Wt: 295.09 g/mol
InChI Key: QUXNGWBCRUSRJT-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound featuring a bromophenyl group attached to a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of 2-bromobenzaldehyde with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the dihydropyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylacetic acid
  • 2-Bromobenzeneacetic acid
  • o-Bromophenylacetic acid

Uniqueness

2-(2-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its dihydropyridazine ring structure, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

2-(2-bromophenyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H7BrN2O3/c12-8-3-1-2-4-9(8)14-10(15)7(11(16)17)5-6-13-14/h1-6H,(H,16,17)

InChI Key

QUXNGWBCRUSRJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC=N2)C(=O)O)Br

Origin of Product

United States

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